7-Methyl-1H-indole-5-carboxylic acid
Overview
Description
7-Methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a carboxylic acid group at the 5-position and a methyl group at the 7-position of the indole ring, contributing to its unique chemical properties.
Scientific Research Applications
7-Methyl-1H-indole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-methyl-1h-indole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, thereby affecting the corresponding biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Future Directions
Biochemical Analysis
Biochemical Properties
7-Methyl-1H-indole-5-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the metabolism of tryptophan, such as tryptophanase, which catalyzes the conversion of tryptophan to indole . Additionally, this compound can bind to multiple receptors, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of nuclear receptors, which play a role in regulating gene expression . Furthermore, this compound can impact cellular metabolism by affecting the production of metabolites such as indole-3-acetic acid, a plant hormone .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical pathway involved . For example, it has been observed to inhibit the activity of certain enzymes involved in the metabolism of tryptophan, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney function . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with enzymes such as tryptophanase and indoleamine 2,3-dioxygenase, influencing the production of metabolites like indole-3-acetic acid and indole-3-propionate . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical activity and overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the esterification of indole-5-carboxylic acid followed by methylation at the 7-position . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylated or hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Comparison with Similar Compounds
- Indole-5-carboxylic acid
- Methyl indole-5-carboxylate
- 5-Methoxy-1H-indole-2-carboxylic acid
- 1-Methyl-1H-indole-7-carboxylic acid
Uniqueness: 7-Methyl-1H-indole-5-carboxylic acid is unique due to the specific positioning of its methyl and carboxylic acid groups, which influence its chemical reactivity and biological activity. Compared to other indole derivatives, it offers distinct properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
7-methyl-1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWSPFYTYUIHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570442 | |
Record name | 7-Methyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-00-4 | |
Record name | 7-Methyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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